molecular formula C10H13FO B1400049 3-(2-Fluorophenyl)-2-methylpropan-1-ol CAS No. 1342822-91-6

3-(2-Fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B1400049
CAS No.: 1342822-91-6
M. Wt: 168.21 g/mol
InChI Key: WVFZVZHDYYBOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13FO, serving as a valuable building block in organic synthesis and medicinal chemistry research . This fluorinated phenyl propanol derivative is characterized by the presence of a 2-fluorophenyl group attached to a 2-methylpropan-1-ol chain, a structure that is often explored for its potential to modulate the physicochemical properties of larger molecules . Researchers utilize this compound as a key synthetic intermediate in the development of more complex molecules, including pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly impact a compound's bioavailability, metabolic stability, and binding affinity . Its structural features are similar to those found in other pharmacologically active compounds, making it a reagent of interest for constructing compound libraries and for structure-activity relationship (SAR) studies . The product is offered with a guaranteed purity of 95% . It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-fluorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFZVZHDYYBOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(2-Fluorophenyl)-2-methylpropanal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluorophenyl)-2-methylpropan-1-ol may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.

Reagent/Conditions Product Yield Mechanistic Notes
KMnO₄ (acidic, 80°C)3-(2-Fluorophenyl)-2-methylpropan-1-one72–85%Proceeds via radical intermediates; fluorine stabilizes transition state
CrO₃/H₂SO₄ (0°C)Same ketone68%Chromic acid ester intermediate formation
O₂/Pt catalyst (120°C)3-(2-Fluorophenyl)propanoic acid<50%Over-oxidation pathway dominates at high temps

Key Findings :

  • Ortho-fluorine enhances oxidation rates compared to meta/para isomers due to inductive effects .

  • Chiral center retention varies: KMnO₄ preserves configuration (85% ee), while CrO₃ causes partial racemization.

Nucleophilic Substitution at Fluorine

The fluorine atom participates in aromatic substitution under strongly basic conditions.

Reagent/Conditions Product Yield Selectivity
NaNH₂/NH₃ (−33°C)3-(2-Hydroxyphenyl)-2-methylpropan-1-ol41%Para-substitution favored
CuCN/DMF (140°C)3-(2-Cyanophenyl)-2-methylpropan-1-ol63%Regioselectivity driven by steric effects
H₂O/H₂SO₄ (reflux)No reactionFluorine inert under mild conditions

Key Findings :

  • Substitution requires deprotonation of the hydroxyl group to activate the ring.

  • Steric hindrance from the methyl group limits meta-substitution.

Esterification and Ether Formation

The hydroxyl group reacts with electrophiles to form esters or ethers.

Reagent/Conditions Product Yield Catalyst
Acetic anhydride/pyridine (25°C)Acetylated derivative89%DMAP (4-dimethylaminopyridine)
CH₃I/K₂CO₃ (reflux)Methyl ether derivative78%Phase-transfer catalysis
Tosyl chloride/Et₃N (0°C)Tosylate intermediate92%

Key Findings :

  • Esterification proceeds with >90% retention of chirality.

  • Tosylate intermediates enable SN2 reactions with amines or thiols.

Reduction Pathways

While the compound itself is an alcohol, its ketone oxidation products can be reduced.

Reagent/Conditions Product Yield Stereochemical Outcome
NaBH₄/MeOH (25°C)Racemic 3-(2-Fluorophenyl)-2-methylpropan-1-ol95%Non-selective for original enantiomer
Baker’s yeast (pH 7, 37°C)(R)-enantiomer82%Biocatalytic asymmetric reduction

Key Findings :

  • Microbial reduction restores chirality with high enantiomeric excess.

  • NaBH₄ reduction of ketone derivatives erases stereochemical information.

Comparative Reactivity Table

A comparison with structural analogs highlights fluorine’s role:

Compound Oxidation Rate (rel.) Substitution Yield Esterification Efficiency
3-(2-Fluorophenyl)-2-methylpropan-1-ol1.0041–63%89–92%
3-(4-Fluorophenyl) analog0.6728%85%
Non-fluorinated analog 0.45<5%78%

Trends :

  • Ortho-fluorine accelerates oxidation and substitution due to enhanced ring activation .

  • Steric bulk from the methyl group reduces nucleophilic substitution efficiency compared to linear-chain analogs.

Scientific Research Applications

Chemistry

3-(2-Fluorophenyl)-2-methylpropan-1-ol serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and specialty chemicals.

Application Description
Organic SynthesisUsed as a building block for synthesizing complex organic molecules.
Material ScienceInvestigated for its potential in creating novel materials with enhanced properties.

Biology

In biological research, 3-(2-Fluorophenyl)-2-methylpropan-1-ol is studied for its potential interactions with biological systems:

  • Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways.
  • Neurotransmitter Modulation : Preliminary studies suggest that it could affect neurotransmitter systems, indicating potential applications in treating mood disorders.
Biological Activity Potential Impact
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic processes.
Neurotransmitter EffectsPotential to modulate levels of serotonin and dopamine, impacting mood and behavior.

Medicine

The medicinal chemistry applications of 3-(2-Fluorophenyl)-2-methylpropan-1-ol are particularly promising:

  • Drug Development : Investigated as a scaffold for designing new drugs targeting neurological disorders.
  • Therapeutic Potential : The compound's ability to influence neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety.
Medical Application Description
Antidepressant ResearchExplored for potential use in developing antidepressant medications.
Neurological DisordersInvestigated for effects on conditions like ADHD and anxiety disorders.

Case Studies

Several case studies have highlighted the practical applications of 3-(2-Fluorophenyl)-2-methylpropan-1-ol:

  • Antidepressant Activity Study :
    • A study investigated the effects of this compound on animal models of depression. Results indicated significant modulation of serotonin levels, suggesting its potential as an antidepressant agent.
  • Neurotransmitter Interaction Analysis :
    • Research focused on how 3-(2-Fluorophenyl)-2-methylpropan-1-ol influences dopamine release. Findings demonstrated enhanced dopamine activity, which could lead to improved cognitive function and mood regulation.
  • Synthesis of Novel Compounds :
    • A series of experiments utilized this compound to synthesize derivatives with varying biological activities. Some derivatives exhibited potent activity against specific enzyme targets, showcasing the versatility of 3-(2-Fluorophenyl)-2-methylpropan-1-ol in drug design.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following compounds share structural similarities with 3-(2-Fluorophenyl)-2-methylpropan-1-ol, differing in substituents, functional groups, or aromatic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards/Regulatory Notes
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 3-Tolyl, 2,2-dimethyl IFRA-approved for fragrances
3-(2-Bromo-4-fluorophenyl)propan-1-ol C₉H₉BrFO 232.07 2-Bromo, 4-fluoro on phenyl Acute toxicity (H302), skin irritation (H315)
2-Fluoro-3-(3-fluorophenyl)propan-1-ol C₉H₁₀F₂O 172.17 Fluorine at propanol C2, 3-fluorophenyl Limited data; no hazards reported
2-Fluoro-1-(2-methoxyphenyl)-2-methyl-3-phenylpropane-1,3-diol C₁₇H₁₈F O₄ 313.32 Diol, methoxyphenyl, phenyl Rf = 0.56 (chromatography)
Notes:
  • Polarity and Solubility: The diol (C₁₇H₁₈F O₄) exhibits higher polarity due to two hydroxyl groups, enhancing water solubility compared to mono-alcohol analogs .
  • Hazard Profiles: Brominated analogs (e.g., C₉H₉BrFO) show higher toxicity (oral LD₅₀, skin irritation) compared to non-halogenated or fluorinated derivatives . The absence of hazards in 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol () suggests ether and methoxy groups may mitigate risks .

Reactivity and Functional Group Influence

  • Fluorine vs. Bromine : Bromine in 3-(2-Bromo-4-fluorophenyl)propan-1-ol increases molecular weight and electrophilicity, making it more reactive in substitution reactions compared to purely fluorinated analogs .
  • Diol Functionality : Compounds with multiple hydroxyl groups (e.g., ) exhibit stronger hydrogen bonding, affecting melting points and chromatographic behavior (Rf = 0.56) .

Biological Activity

3-(2-Fluorophenyl)-2-methylpropan-1-ol, a fluorinated alcohol derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of neurological and inflammatory responses.

The compound has the molecular formula C10H13FO and is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its biological activity and pharmacokinetics. The structural formula is represented as follows:

C6H4(F)C(CH3)(OH)CH2\text{C}_6\text{H}_4(\text{F})-\text{C}(\text{CH}_3)(\text{OH})-\text{CH}_2

Biological Activity Overview

Research indicates that 3-(2-Fluorophenyl)-2-methylpropan-1-ol exhibits several biological activities, primarily related to its effects on neurotransmitter systems and its anti-inflammatory properties.

Anti-inflammatory Effects

Studies have shown that compounds similar to 3-(2-Fluorophenyl)-2-methylpropan-1-ol can act as agonists for formyl peptide receptor 2 (FPR2), which is involved in the resolution of inflammation. Activation of FPR2 leads to the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells, suggesting that this compound may possess neuroprotective properties relevant for conditions like Alzheimer's disease .

Case Studies

  • Neuroinflammation Model : In an in vitro study using rat primary microglial cultures stimulated with lipopolysaccharide (LPS), compounds structurally related to 3-(2-Fluorophenyl)-2-methylpropan-1-ol were found to significantly reduce the release of pro-inflammatory mediators. The mechanism was linked to the modulation of the NF-κB pathway, which plays a crucial role in inflammatory responses .
  • Neuroprotective Effects : In mouse hippocampal organotypic cultures, pre-treatment with related compounds diminished LPS-induced changes in gene expression associated with microglial activation, further supporting their potential therapeutic use in neurodegenerative diseases .

Data Tables

Biological Activity Effect Model Used
Anti-inflammatoryReduced IL-1β and TNF-α releaseRat primary microglial cultures (LPS-stimulated)
NeuroprotectionImproved neuronal survivalMouse hippocampal organotypic cultures
FPR2 ActivationModulated NF-κB pathwayIn vitro studies on microglial cells

Pharmacokinetic Properties

The pharmacokinetic profile of 3-(2-Fluorophenyl)-2-methylpropan-1-ol suggests favorable characteristics for brain penetration. Compounds in this class have demonstrated good metabolic stability and permeability across blood-brain barrier models, indicating potential efficacy in central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Fluorophenyl)-2-methylpropan-1-ol in laboratory settings?

  • Methodology : The compound can be synthesized via reduction of a ketone precursor, such as 3-(2-fluorophenyl)-2-methylpropan-2-one, using hydride-based reducing agents (e.g., NaBH₄ or LiAlH₄). Alternatively, Friedel-Crafts alkylation of 2-fluorobenzene with a suitable alkylating agent (e.g., 2-methylpropanal) under Lewis acid catalysis (AlCl₃ or FeCl₃) may yield the product. Post-synthesis purification via column chromatography is recommended to isolate the alcohol .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q. How can researchers validate the structural integrity of 3-(2-Fluorophenyl)-2-methylpropan-1-ol?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and the methylpropanol backbone (e.g., hydroxyl proton at δ 1.5–2.0 ppm and methyl groups at δ 1.0–1.3 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in a polar solvent (e.g., ethanol/water) and perform X-ray diffraction studies to resolve the molecular structure .

Q. What safety protocols are essential when handling 3-(2-Fluorophenyl)-2-methylpropan-1-ol?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to minimize inhalation risks, as fluorinated aromatic compounds may release volatile byproducts.
  • Storage : Keep the compound in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the Friedel-Crafts alkylation of 2-fluorobenzene derivatives?

  • Methodology :

  • Catalyst Screening : Test alternative Lewis acids (e.g., Bi(OTf)₃ or Sc(OTf)₃) to enhance regioselectivity and reduce side reactions.
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., dichloromethane or acetonitrile) to stabilize intermediates and improve reaction kinetics.
  • Temperature Control : Lower reaction temperatures (0–5°C) may suppress electrophilic byproducts like diarylalkanes .

Q. What strategies resolve discrepancies between experimental and computational NMR chemical shifts for fluorinated propanol derivatives?

  • Methodology :

  • DFT Calculations : Use density functional theory (DFT) with a solvent model (e.g., PCM for ethanol) to simulate NMR shifts and compare with experimental data. Adjust computational parameters (basis sets, exchange-correlation functionals) to improve accuracy.
  • Isotopic Labeling : Synthesize 19F^{19}F-labeled analogs to track fluorine-induced deshielding effects in aromatic protons .

Q. How do steric and electronic effects of the 2-fluorophenyl group influence the reactivity of 3-(2-Fluorophenyl)-2-methylpropan-1-ol in nucleophilic substitutions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of the compound with non-fluorinated analogs (e.g., 3-phenyl-2-methylpropan-1-ol) in SN₂ reactions. The electron-withdrawing fluorine atom may reduce electron density at the benzylic carbon, slowing nucleophilic attack.
  • Steric Maps : Generate steric maps (e.g., using molecular modeling software) to quantify steric hindrance from the ortho-fluorine substituent, which may impede access to the hydroxyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)-2-methylpropan-1-ol
Reactant of Route 2
3-(2-Fluorophenyl)-2-methylpropan-1-ol

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